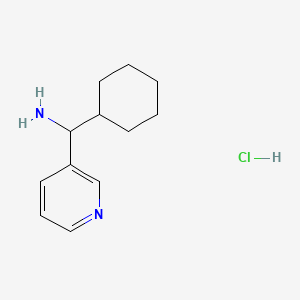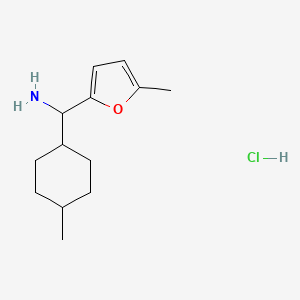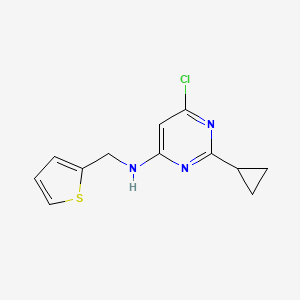
6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has been studied extensively in recent years due to its unique properties and potential applications. It has been used as a scaffold for the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-cancer drugs. In addition, this compound has been studied for its potential as an anti-inflammatory, antifungal, and antiviral agent. It has been used in the development of new drugs and drug delivery systems, as well as in the development of new materials for medical applications.
Wirkmechanismus
The mechanism of action of 6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that this compound may interact with various receptors in the body, including those involved in inflammation and immunity. It is also believed that this compound may act as an inhibitor of certain enzymes, which could explain its potential anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, antifungal, and antiviral properties. It has also been shown to inhibit the growth of certain cancer cells. In addition, this compound has been shown to have neuroprotective and neuroregenerative properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound is stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water and must be dissolved in organic solvents before use. In addition, this compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine are vast and the research into its potential is ongoing. One of the most promising areas of research is the development of new drugs and drug delivery systems using this compound as a scaffold. In addition, this compound may be used in the development of new materials for medical applications. Finally, further research into the biochemical and physiological effects of this compound may help to elucidate its mechanism of action and lead to the development of new therapeutic agents.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
6-chloro-2-cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGROHSNGGVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


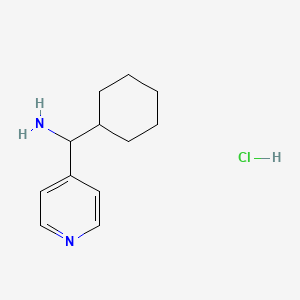

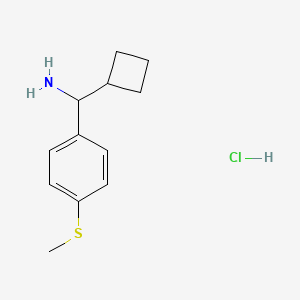
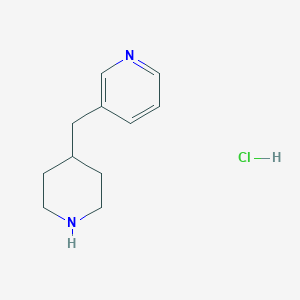
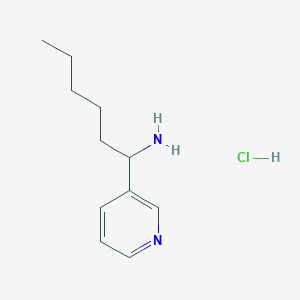
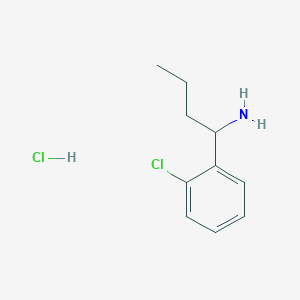
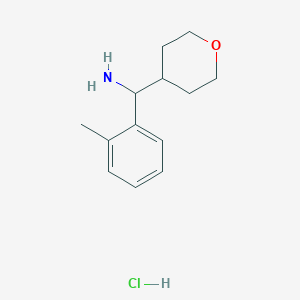


![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)

